molecular formula C19H22N2O3S B4917850 N-{[1,1'-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide

N-{[1,1'-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B4917850
M. Wt: 358.5 g/mol
InChI Key: IVEZPSYQXMUENK-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide is a compound that features a biphenyl group, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then subjected to further functionalization to introduce the piperidine and methanesulfonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols.

Scientific Research Applications

N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylsulfonyl-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-11-16(12-14-21)19(22)20-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZPSYQXMUENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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